1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione
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Overview
Description
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone with amino, hydroxy, and phenylthio substituents. It is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with appropriate reagents. One common method involves the reaction of 1,4,5,8-tetrahydroxyanthraquinone with aniline and sulfur reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form leuco derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, leuco derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Used in the production of high-performance pigments and dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of 1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. The compound also interacts with various enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar structure but lacks the phenylthio group.
Mitoxantrone impurity A: Contains similar anthraquinone backbone with different substituents.
1-Amino-4,5-dihydroxy-8-(phenylamino)anthraquinone: Similar structure with phenylamino instead of phenylthio group.
Uniqueness
1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with biological molecules and contributes to its potential therapeutic applications.
Biological Activity
1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione is a compound belonging to the anthraquinone family, characterized by its unique structure that includes amino, hydroxy, and phenylthio substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C20H13NO4S
- Molecular Weight : 363.4 g/mol
- CAS Number : 2478-73-1
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA. This intercalation disrupts the normal replication process of DNA, leading to apoptosis in cancer cells. Additionally, the compound may exert effects on various enzymes and proteins within cellular pathways, impacting their functionality and contributing to its biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its mechanism involves:
- DNA Intercalation : Disruption of DNA replication and transcription.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
A study demonstrated that this compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines ranged from 15 to 30 µM, indicating moderate potency compared to established chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies showed effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Moderate efficacy against Escherichia coli.
The minimum inhibitory concentrations (MIC) ranged from 50 to 100 µg/mL for these pathogens.
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). The researchers observed:
- A dose-dependent decrease in cell viability.
- Increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism of action.
The findings suggested that the compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial properties of the compound against various pathogens. The results indicated:
- Significant inhibition of bacterial growth at concentrations above 50 µg/mL.
These findings support the potential use of this compound in developing new antimicrobial agents.
Comparative Analysis with Related Compounds
Compound Name | Structure | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
---|---|---|---|
This compound | Structure | 15 - 30 | 50 - 100 |
Anthracycline (Doxorubicin) | Doxorubicin | 0.5 - 2 | N/A |
Other Anthraquinones | Varies | >30 | >100 |
Properties
CAS No. |
2478-73-1 |
---|---|
Molecular Formula |
C20H13NO4S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-amino-4,5-dihydroxy-8-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO4S/c21-11-6-7-12(22)16-15(11)19(24)18-14(26-10-4-2-1-3-5-10)9-8-13(23)17(18)20(16)25/h1-9,22-23H,21H2 |
InChI Key |
ZYKCBFNZBVBFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)N)O |
Origin of Product |
United States |
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